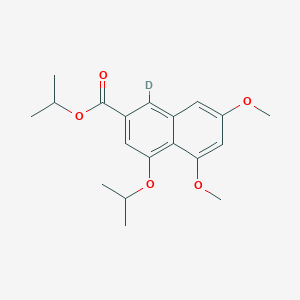![molecular formula C10H6O2 B14754933 furo[3,4-e][1]benzofuran CAS No. 210-75-3](/img/structure/B14754933.png)
furo[3,4-e][1]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo3,4-ebenzofuran is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo3,4-ebenzofuran typically involves the cyclization of appropriate precursors. One common method is the Hamaguchi–Ibata methodology, which starts with coumarin and involves a series of cyclization reactions . Another approach involves the use of metal-catalyzed reactions, such as the Diels–Alder reaction, to construct the fused ring system .
Industrial Production Methods
Industrial production of furo3,4-ebenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Furo3,4-ebenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of furo3,4-ebenzofuran-2,3-dione, while substitution reactions can yield a variety of substituted furo3,4-ebenzofuran derivatives .
Aplicaciones Científicas De Investigación
Furo3,4-ebenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Due to its biological activity, furobenzofuran is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of furo3,4-ebenzofuran involves its interaction with specific molecular targets. For instance, certain derivatives have been found to inhibit enzymes such as carbonic anhydrase and tyrosinase . The compound’s effects are mediated through its ability to bind to these enzymes and interfere with their normal function, leading to therapeutic outcomes.
Comparación Con Compuestos Similares
Furo3,4-ebenzofuran can be compared to other similar compounds, such as:
Benzofuran: A simpler structure with a single furan ring fused to a benzene ring.
Furo[3,4-b]benzofuran: Another fused ring system with different connectivity.
Coumarin: A related compound with a benzopyrone structure.
The uniqueness of furo3,4-ebenzofuran lies in its specific ring fusion and the resulting electronic properties, which differentiate it from other similar compounds .
Propiedades
Número CAS |
210-75-3 |
|---|---|
Fórmula molecular |
C10H6O2 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
furo[3,4-e][1]benzofuran |
InChI |
InChI=1S/C10H6O2/c1-2-10-8(3-4-12-10)9-6-11-5-7(1)9/h1-6H |
Clave InChI |
XOUWRTHOSASNAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CO2)C3=COC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


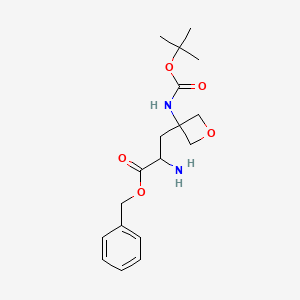
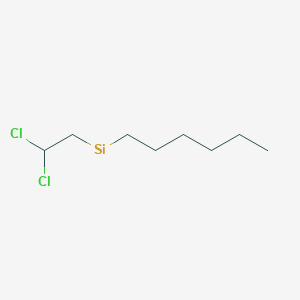
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
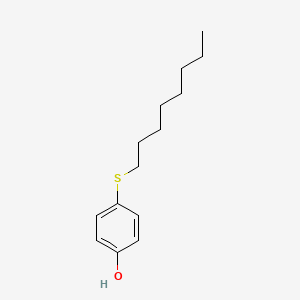


![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
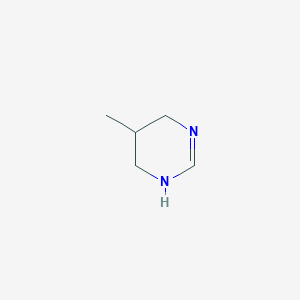
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
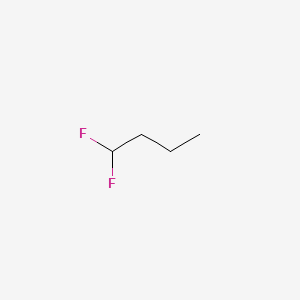
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
